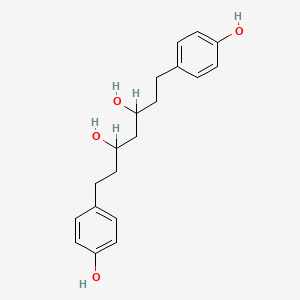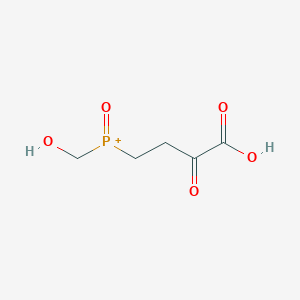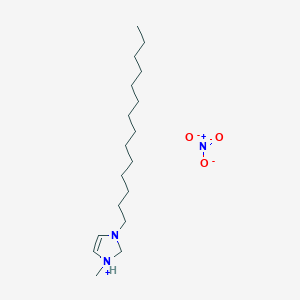
Di-tert-butylphosphine
Descripción general
Descripción
Di-tert-butylphosphine is an organophosphorus compound with the chemical formula (CH₃)₃C-P(C(CH₃)₃)₂. It is a tertiary phosphine, characterized by the presence of two tert-butyl groups attached to a phosphorus atom. This compound is known for its significant steric bulk and is widely used as a ligand in various chemical reactions, particularly in catalysis.
Mecanismo De Acción
Target of Action
Di-tert-butylphosphine primarily targets central metal atoms in various chemical reactions . It plays a key role in stabilizing and activating these atoms, which are crucial for the success of the reactions .
Mode of Action
This compound interacts with its targets through its flexible electronic and steric properties . This interaction enables the compound to stabilize and activate the central metal atom, thereby facilitating various types of reactions, including transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .
Biochemical Pathways
This compound is involved in a wide range of tervalent phosphorus ligands in transition metal catalysis and organocatalysis . These pathways inspire the design of new phosphines of various structures and the tuning of their properties .
Pharmacokinetics
It’s known that the compound isair sensitive , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the formation of new bonds in the target molecules . This can lead to the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .
Action Environment
The action of this compound is influenced by environmental factors . For instance, it’s known to be air sensitive , which means its action, efficacy, and stability can be affected by exposure to air. Moreover, it’s used in many organometallic synthetic and catalytic applications, suggesting that the reaction environment can significantly influence its action .
Análisis Bioquímico
Biochemical Properties
Di-tert-butylphosphine plays a significant role in biochemical reactions as a ligand for transition metals. It interacts with enzymes and proteins that contain metal centers, facilitating various catalytic processes. For instance, this compound is known to form complexes with palladium, which are used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions . These interactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of pharmaceuticals and other organic compounds.
Cellular Effects
This compound has been shown to influence cellular processes by interacting with metal-containing enzymes and proteins. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain enzymes involved in oxidative stress responses, leading to changes in cellular redox states . Additionally, its interaction with metal ions can disrupt normal cellular functions, potentially leading to cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal centers in enzymes and proteins. This binding can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme and the nature of the interaction. For instance, this compound can act as a ligand for palladium, forming stable complexes that facilitate catalytic reactions . These complexes can alter the electronic properties of the metal center, enhancing its reactivity and selectivity in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be air-sensitive and can degrade upon exposure to oxygen, leading to a decrease in its effectiveness as a ligand . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used in catalytic reactions. Its stability can be maintained under inert atmosphere conditions, ensuring its continued efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective ligand for catalytic reactions without causing significant toxic effects. At high doses, this compound can exhibit cytotoxicity and adverse effects on animal health . Studies have shown that high doses of this compound can lead to oxidative stress and damage to cellular components, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in catalytic reactions. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. For example, this compound can participate in the Suzuki-Miyaura coupling reaction, where it forms a complex with palladium to catalyze the formation of biaryl compounds . These interactions are crucial for the efficient synthesis of complex organic molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cell membranes, facilitating its access to intracellular targets . Once inside the cell, this compound can bind to metal-containing enzymes and proteins, influencing their activity and function. Its distribution within tissues can vary depending on the presence of specific transporters and binding proteins that facilitate its localization.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can interact with metal-containing enzymes involved in oxidative phosphorylation . This subcellular localization is essential for its role in modulating cellular metabolism and enzymatic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-tert-butylphosphine can be synthesized through several methods. One common method involves the reaction of tert-butylmagnesium chloride with phosphorus trichloride, followed by hydrolysis. Another method includes the reduction of this compound oxide using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of di-tert-butylchlorophosphine with a reducing agent. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Di-tert-butylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It participates in substitution reactions, particularly in the formation of phosphine ligands for catalysis.
Complexation: It forms complexes with transition metals, which are used in catalytic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Complexation: Transition metals like palladium and platinum are commonly used in complexation reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various phosphine ligands.
Complexation: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Di-tert-butylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and in various industrial catalytic processes.
Comparación Con Compuestos Similares
- Di-tert-butylchlorophosphine
- Di-tert-butylphenylphosphine
- JohnPhos (2-biphenylyl-di-tert-butylphosphine)
Comparison: Di-tert-butylphosphine is unique due to its significant steric bulk, which influences its reactivity and selectivity in catalytic processes. Compared to di-tert-butylchlorophosphine, it is less reactive but more stable. Di-tert-butylphenylphosphine and JohnPhos have similar steric properties but differ in their electronic properties, which can affect their performance in specific catalytic applications .
Propiedades
IUPAC Name |
ditert-butylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19P/c1-7(2,3)9-8(4,5)6/h9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHWEIDCXNDTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)PC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231452 | |
| Record name | Phosphine, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-19-2 | |
| Record name | Phosphine, bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for di-tert-butylphosphine?
A1: this compound has the molecular formula C₈H₁₉P and a molecular weight of 146.23 g/mol. Key spectroscopic data include:
- ³¹P NMR: A singlet is typically observed in the range of δ 15-65 ppm, depending on the solvent and substituents on the phosphorus atom. For example, 1-adamantyl this compound exhibits a signal at δ 63.0 ppm in C₆D₆. []
Q2: What are the structural features that make this compound unique as a ligand?
A2: this compound is characterized by its significant steric bulk due to the two tert-butyl groups attached to the phosphorus atom. This bulkiness leads to a strong preference for low coordination numbers at the metal center and can promote the formation of coordinatively unsaturated and highly reactive metal complexes.
Q3: What types of reactions are catalyzed by metal complexes containing this compound as a ligand?
A3: this compound-containing metal complexes have demonstrated high activity and selectivity in a broad range of reactions, including:
- Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, [, , , , , , ] Buchwald-Hartwig amination, [, , , ] α-arylation of carbonyl compounds, [, , , , ] and Sonogashira coupling. []
- Gold-catalyzed cycloisomerization reactions: Formation of various heterocycles and carbocycles from enynes and diynes. [, , , , , ]
Q4: How does the steric bulk of this compound influence the activity and selectivity of palladium catalysts in α-arylation reactions?
A5: The significant steric bulk of this compound promotes the formation of monoligated palladium species, which are more reactive in oxidative addition steps compared to bisligated complexes. This feature allows for milder reaction conditions and higher selectivity for monoarylation products, even at elevated temperatures. [, ]
Q5: Can you elaborate on the use of this compound-based ligands in gold catalysis and their impact on reaction selectivity?
A6: Gold(I) complexes with this compound ligands, such as JohnPhos ((1,1'-biphenyl-2-yl)-di-tert-butylphosphine), have proven valuable in controlling the chemo- and regioselectivity of cycloisomerization reactions. The steric and electronic properties of the ligand can dictate the reaction pathway, leading to distinct product outcomes. For instance, depending on the ligand and reaction conditions, 1,6-diyne esters can be selectively converted to 1H-cyclopenta[b]naphthalenes, cis-cyclopenten-2-yl δ-diketones, or bicyclo[3.2.0]hepta-1,5-dienes. []
Q6: Have computational studies been conducted on this compound-containing systems?
A7: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of reactions catalyzed by this compound complexes. These calculations provide insights into the energetics and structures of intermediates and transition states, elucidating the factors governing reactivity and selectivity. [, ]
Q7: How do modifications to the this compound structure affect the catalytic activity of its metal complexes?
A8: Introducing substituents on the aryl groups of this compound-based ligands, like JohnPhos, can fine-tune the steric and electronic properties of the catalyst. For instance, employing a more sterically demanding ligand like Me4tBuXPhos (di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine) can alter the reaction pathway in the gold(I)-catalyzed cycloisomerization of 1,11-dien-3,9-diyne benzoates, favoring the formation of bridged hexenone derivatives over bridged heptenones. []
Q8: Are there any strategies to improve the stability of this compound?
A8: While this compound itself is air-sensitive, its storage and handling can be facilitated by using solutions in inert solvents or storing it under an inert atmosphere.
Q9: What analytical techniques are commonly used to characterize this compound and its complexes?
A9: Characterization of this compound and its metal complexes typically involves a combination of techniques, including:
- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying metal-ligand interactions. [, ]
- X-ray Diffraction: Provides detailed information about the solid-state structure of crystalline complexes. [, , , , , ]
- Gas Chromatography-Infrared Spectroscopy/Mass Spectrometry (GC-FTIR/MS): Can be employed to identify and quantify this compound and its degradation products. []
Q10: Are there any alternative ligands to this compound for similar catalytic applications?
A12: A wide range of phosphine ligands with varying steric and electronic properties have been developed for similar catalytic applications. These include trialkylphosphines (e.g., tri-tert-butylphosphine), triarylphosphines (e.g., triphenylphosphine), and various bidentate phosphines (e.g., BINAP). [, ] The choice of ligand depends on the specific reaction and desired selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)



![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)
![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)







